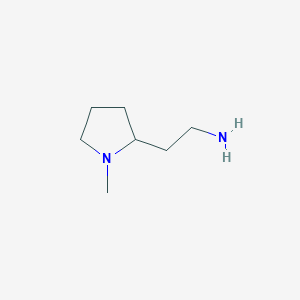

2-(2-Aminoethyl)-1-methylpyrrolidine

Description

Properties

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGJPJOMCXSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291397 | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51387-90-7 | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51387-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051387907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of 2-(2-Aminoethyl)-1-methylpyrrolidine, a versatile heterocyclic amine with applications in pharmaceutical and chemical research. While detailed pharmacological data for this specific molecule is limited in publicly available literature, this document consolidates existing information on its synthesis, chemical characteristics, and its role as a building block in the development of novel compounds.

Chemical and Physical Properties

2-(2-Aminoethyl)-1-methylpyrrolidine is a liquid at room temperature with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Appearance | Liquid | |

| Density | 0.885 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4684 | |

| CAS Number | 51387-90-7 | [1] |

| Synonyms | 1-Methyl-2-(2-aminoethyl)pyrrolidine, 1-Methyl-2-pyrrolidineethanamine, 2-(1-Methyl-2-pyrrolidinyl)ethanamine, 2-(1-Methyl-2-pyrrolidinyl)ethylamine, 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine, 2-(1-Methylpyrrolidin-2-yl)ethylamine, 2-(N-Methylpyrrolidin-2-yl)ethylamine, N-Methyl-2-(2-aminoethyl)pyrrolidine |

Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine

The synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine has been described in patent literature, with a common and economical route starting from 1-methyl-2-pyrrolidinone (B7775990). This method proceeds through the formation of an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, which is subsequently hydrogenated.[2]

Synthesis Pathway from 1-Methyl-2-pyrrolidinone

Caption: Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine from 1-methyl-2-pyrrolidinone.

Experimental Protocols

The following experimental protocols are based on information provided in patent literature.[2][3] Researchers should be aware that these descriptions may lack the fine detail of peer-reviewed journal articles and optimization may be required.

Protocol 1: Synthesis from 1-Methyl-2-pyrrolidinone [2]

-

Step 1: Formation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile. This step involves the reaction of 1-methyl-2-pyrrolidinone with acetonitrile. The patent suggests this is a known procedure but does not provide specific reagents or conditions for this initial step.

-

Step 2: Hydrogenation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile. The intermediate is then subjected to hydrogenation.

-

Catalyst: Palladium on carbon (Pd/C) is a suitable catalyst.

-

Solvent: Methanol is a common solvent for such reactions.

-

Conditions: The reaction is carried out under hydrogen pressure at a temperature range of 40-80 °C.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting product is purified by distillation under reduced pressure.

-

Protocol 2: Alternative Synthesis Routes [3]

A separate patent outlines several other potential starting materials for the synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine, including:

-

N-methyl-2-cyanomethylene pyrrolidine

-

2-aminoethyl tetrahydrofuran

-

N-methyl-2-hydroxyethyl pyrrolidine

-

N-methyl-3-cyanopiperidine

-

N-methylpyrrolyl acrylamide

The patent provides reaction schemes for these routes, which generally involve steps like hydrogenation, amination, or rearrangement.[3] However, detailed experimental procedures for these alternative syntheses are not fully described.

Properties and Applications

Chemical Reactivity and Applications

2-(2-Aminoethyl)-1-methylpyrrolidine is a versatile building block in organic synthesis.[4] Its primary and tertiary amine functionalities allow for a wide range of chemical transformations. It is utilized as an intermediate in the synthesis of:

-

Pharmaceuticals: Particularly in the development of drugs targeting neurological disorders.[4]

-

Agrochemicals: As a component in the creation of new crop protection agents.[4]

-

Polymers: To introduce specific functionalities and modify polymer properties.[4]

-

Analytical Reagents: It can be used as a derivatizing agent in analytical chemistry.[5]

Pharmacological Profile

Currently, there is a lack of specific pharmacological data, such as receptor binding affinities and in vivo efficacy, for 2-(2-Aminoethyl)-1-methylpyrrolidine in peer-reviewed literature. Its primary role in drug discovery appears to be as a scaffold or intermediate for more complex molecules.

The broader class of pyrrolidine-containing compounds has shown a wide range of biological activities. However, it is crucial to note that these properties cannot be directly extrapolated to 2-(2-Aminoethyl)-1-methylpyrrolidine without dedicated experimental validation.

Signaling Pathways: A Hypothetical Perspective

Given its application as a building block for drugs targeting neurological disorders, it is plausible that derivatives of 2-(2-Aminoethyl)-1-methylpyrrolidine could interact with various neurotransmitter systems. The diagram below illustrates a hypothetical signaling pathway that such a derivative might modulate, based on the known pharmacology of other pyrrolidine-based central nervous system (CNS) active agents. This is a speculative representation and requires experimental verification for 2-(2-Aminoethyl)-1-methylpyrrolidine or its derivatives.

Caption: Hypothetical signaling pathway for a pyrrolidine-based CNS active agent.

Safety Information

2-(2-Aminoethyl)-1-methylpyrrolidine is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-(2-Aminoethyl)-1-methylpyrrolidine is a valuable and versatile intermediate in chemical synthesis, particularly for the development of new pharmaceuticals. While its own pharmacological profile is not well-documented, its utility as a scaffold for creating novel molecules with potential therapeutic applications is evident. Further research is warranted to fully characterize the biological activities and potential mechanisms of action of this compound and its derivatives. The synthesis routes described in patent literature provide a foundation for its preparation, although further optimization and detailed procedural documentation in scientific journals would be beneficial for the research community.

References

- 1. 2-(2-Aminoethyl)-1-methylpyrrolidine | C7H16N2 | CID 98388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]

- 3. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cenmed.com [cenmed.com]

In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethyl)-1-methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminoethyl)-1-methylpyrrolidine, a versatile building block in pharmaceutical and chemical synthesis. This document is intended to be a valuable resource for laboratory researchers and professionals engaged in drug development and other scientific applications.

Compound Identification and Structure

2-(2-Aminoethyl)-1-methylpyrrolidine, also known by its IUPAC name 2-(1-methylpyrrolidin-2-yl)ethanamine, is a diamine featuring a saturated five-membered pyrrolidine (B122466) ring.[1] Its chemical structure consists of a methyl group attached to the nitrogen atom of the pyrrolidine ring and an aminoethyl substituent at the second position.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Aminoethyl)-1-methylpyrrolidine is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| CAS Number | 51387-90-7 | [2] |

| Appearance | Light beige to light brown powder or liquid | [3] |

| Boiling Point | 152.7 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.473 | [3] |

| Flash Point | 149 °F (65 °C) | [3] |

| Purity | ≥97% | [2] |

| SMILES | CN1CCCC1CCN | [2] |

| InChI | InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3 | [1] |

| XLogP3 | 0.2 | [1] |

Experimental Protocols for Property Determination

Determination of Melting Point

The melting point of a solid amine can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated instrument is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow.

-

Determination of Boiling Point

The boiling point of a liquid amine can be determined using the distillation method or the micro boiling point method.

-

Apparatus: Standard distillation glassware, including a round-bottom flask, a condenser, a thermometer, and a receiving flask, or a Thiele tube for micro-scale determination.

-

Procedure (Distillation Method):

-

The liquid sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point. The atmospheric pressure should also be recorded.

-

Determination of pKa

The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.

-

Sample Preparation: A precisely weighed amount of the amine is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Apparatus: A pH meter with a calibrated electrode and a burette.

-

Procedure:

-

The amine solution is placed in a beaker with a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from the burette.

-

The pH of the solution is recorded after each addition of the acid.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Determination of Solubility

The solubility of the amine in various solvents (e.g., water, organic solvents) can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of the amine is added to a known volume of the solvent in a sealed flask.

-

Procedure:

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to allow any undissolved material to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.

-

The concentration of the amine in the saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like 2-(2-Aminoethyl)-1-methylpyrrolidine.

This in-depth guide provides a solid foundation for researchers and professionals working with 2-(2-Aminoethyl)-1-methylpyrrolidine. The tabulated data offers quick reference, while the detailed experimental protocols provide a roadmap for determining key physicochemical properties. The workflow diagram further clarifies the logical progression of a comprehensive characterization study.

References

Spectroscopic Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 2-(2-Aminoethyl)-1-methylpyrrolidine (CAS No. 51387-90-7). The information is compiled from various public databases and is intended to assist researchers in the identification, characterization, and application of this molecule. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental methodologies for these techniques, and includes a workflow diagram for spectroscopic analysis.

Overview of Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. For 2-(2-Aminoethyl)-1-methylpyrrolidine, various spectroscopic datasets are publicly available, confirming its molecular structure and providing a reference for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data have been reported for 2-(2-Aminoethyl)-1-methylpyrrolidine.

Table 1: Summary of Available NMR Data

| Spectrum Type | Availability | Source of Data | Instrumentation |

| ¹H NMR | Data available | John Wiley & Sons, Inc. | Varian A-60 |

| ¹³C NMR | Data available | John Wiley & Sons, Inc. | Not Specified |

Detailed peak lists and chemical shift assignments are available for viewing in the spectral databases cited.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-(2-Aminoethyl)-1-methylpyrrolidine has been recorded using both Attenuated Total Reflectance (ATR) and traditional Fourier-Transform Infrared (FTIR) techniques.[1]

Table 2: Summary of Available IR Data

| Spectrum Type | Technique | Availability | Source of Spectrum | Instrumentation |

| ATR-IR | ATR-Neat (DuraSamplIR II) | Data available | Bio-Rad Laboratories, Inc. | Bruker Tensor 27 FT-IR |

| FTIR | Capillary Cell: Neat | Data available | Not Specified | Not Specified |

| Vapor Phase IR | Vapor Phase | Data available | Sigma-Aldrich Co. LLC. | Not Specified |

Researchers can access the full spectra from the referenced sources to identify characteristic absorption bands for the amine and alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) data is available for 2-(2-Aminoethyl)-1-methylpyrrolidine.

Table 3: Summary of Available GC-MS Data

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | PubChem |

| Molecular Weight | 128.22 g/mol | PubChem |

| Major Peaks (m/z) | NIST Mass Spectrometry Data Center | |

| Top Peak | 84 | PubChem |

| 2nd Highest Peak | 42 | PubChem |

| 3rd Highest Peak | 30 | PubChem |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample requirements.

NMR Spectroscopy

-

Sample Preparation : A small quantity (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) of 2-(2-Aminoethyl)-1-methylpyrrolidine is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the sample.

-

Data Acquisition : The NMR spectrum is acquired on a spectrometer, such as a Varian A-60. Standard acquisition parameters are used, and the magnetic field is shimmed to ensure homogeneity.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy

-

Sample Preparation (ATR-IR) : A small drop of neat 2-(2-Aminoethyl)-1-methylpyrrolidine is placed directly onto the ATR crystal (e.g., a DuraSamplIR II).

-

Sample Preparation (FTIR - Neat) : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR. A background spectrum of the empty ATR crystal or salt plates is first collected and subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of 2-(2-Aminoethyl)-1-methylpyrrolidine is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Gas Chromatography : A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The temperature of the column is ramped to elute compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis : The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which aids in structural elucidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 2-(2-Aminoethyl)-1-methylpyrrolidine.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of 2-(2-Aminoethyl)-1-methylpyrrolidine (CAS Number: 51387-90-7). A versatile heterocyclic amine, this compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, and serves as a valuable derivatization reagent in advanced analytical techniques. This document collates essential quantitative data, details experimental protocols for its synthesis and analytical applications, and presents visual representations of key chemical transformations and analytical workflows to support researchers in their scientific endeavors.

Chemical and Physical Properties

2-(2-Aminoethyl)-1-methylpyrrolidine, also known as 1-Methyl-2-(2-aminoethyl)pyrrolidine, is a clear, colorless to pale yellow liquid. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value |

| CAS Number | 51387-90-7 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 152.7±8.0 °C (Predicted) |

| Density | 0.885 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.4684 (lit.) |

| Flash Point | 65 °C (149 °F) |

| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) |

| pKa | 10.34±0.40 (Predicted) |

Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine

The synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine can be achieved through various routes. A common and economical method starts from commercially available 1-methyl-2-pyrrolidinone (B7775990). This process involves the formation of an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, followed by a hydrogenation step to yield the final product in high purity.[1]

Experimental Protocol: Synthesis from 1-methyl-2-pyrrolidinone

This protocol outlines a general procedure for the synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine.

Step 1: Formation of (1-methylpyrrolidin-2-ylidene)-acetonitrile

-

In a suitable reaction vessel, react 1-methyl-2-pyrrolidinone with an acetonitrile (B52724) derivative in the presence of a suitable base and solvent.

-

The reaction mixture is typically heated to facilitate the condensation reaction.

-

Upon completion, the intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, is isolated and purified.

Step 2: Hydrogenation of the Intermediate

-

The purified (1-methylpyrrolidin-2-ylidene)-acetonitrile is dissolved in a suitable solvent, such as methanol containing hydrochloric acid.[2]

-

A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the mixture.[2]

-

The reaction is carried out under hydrogen pressure (e.g., 4-10 MPa) and elevated temperature (e.g., 40-80 °C) until the uptake of hydrogen ceases.[2]

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is evaporated, and the resulting hydrochloride salt is neutralized with a base.

-

The final product, 2-(2-Aminoethyl)-1-methylpyrrolidine, is extracted with an organic solvent and purified by distillation to yield a product with a purity of approximately 95%.[2]

Applications in Drug Discovery and Development

2-(2-Aminoethyl)-1-methylpyrrolidine serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its pyrrolidine (B122466) moiety is a common scaffold in medicinal chemistry, offering opportunities for stereochemical diversity and three-dimensional exploration of pharmacophore space.

Intermediate in the Synthesis of Sigma Receptor Ligands

A significant application of derivatives of 2-(2-Aminoethyl)-1-methylpyrrolidine is in the development of potent and selective sigma receptor ligands.[3] Sigma receptors are implicated in a variety of neurological and psychiatric conditions, making them an attractive target for drug development.

A novel class of high-affinity sigma receptor ligands has been synthesized using N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a direct derivative of 2-(2-Aminoethyl)-1-methylpyrrolidine.[3] The synthesis involves the acylation and subsequent reduction of the diamine precursor.[3]

The resulting compounds have demonstrated subnanomolar affinity for the sigma receptor, highlighting the importance of the 2-(1-pyrrolidinyl)ethylamine scaffold in achieving high potency.[3] For example, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine exhibited a Kᵢ of 0.34 nM in displacing [³H]-(+)-3-PPP from guinea pig brain membranes.[3]

Analytical Applications: Derivatization Agent in HPLC-ECL

Beyond its role in synthesis, 2-(2-Aminoethyl)-1-methylpyrrolidine is a valuable reagent in analytical chemistry, particularly as a derivatization agent for carboxylic acids in High-Performance Liquid Chromatography (HPLC) with electrogenerated chemiluminescence (ECL) detection.[4] This technique offers high sensitivity and selectivity for the quantification of carboxylic acids in complex matrices.

Experimental Protocol: Derivatization of Carboxylic Acids for HPLC-ECL Analysis

This protocol provides a general methodology for the derivatization of carboxylic acids using 2-(2-Aminoethyl)-1-methylpyrrolidine for subsequent HPLC-ECL analysis.

Materials:

-

2-(2-Aminoethyl)-1-methylpyrrolidine

-

Carboxylic acid standard or sample

-

2-Bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP)

-

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (Me-DPP)

-

Acetonitrile (ACN), HPLC grade

-

Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) for ECL detection

Procedure:

-

Sample Preparation: Prepare a standard solution of the carboxylic acid (e.g., myristic acid) in acetonitrile.

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix the carboxylic acid solution with a solution of 2-(2-Aminoethyl)-1-methylpyrrolidine in acetonitrile.

-

Add solutions of BEP and Me-DPP in acetonitrile to the mixture.

-

Allow the reaction to proceed at room temperature for 30 minutes.[4]

-

-

HPLC-ECL Analysis:

-

Inject an aliquot of the reaction mixture into the HPLC system equipped with a reversed-phase column.

-

Perform isocratic elution to separate the derivatized carboxylic acids.

-

The eluent is mixed with a solution containing [Ru(bpy)₃]²⁺ before entering the ECL detector.

-

The ECL signal is generated upon electrochemical oxidation of the derivatized analyte and [Ru(bpy)₃]²⁺.

-

The on-column detection limits can reach the femtomole level (e.g., 70 fmol for myristic acid).[4]

-

Safety and Handling

2-(2-Aminoethyl)-1-methylpyrrolidine is harmful if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(2-Aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7) is a chemical of significant interest to the scientific community, particularly in the fields of medicinal chemistry and analytical science. Its utility as a synthetic intermediate for high-affinity sigma receptor ligands underscores its potential in the development of novel therapeutics for neurological disorders. Furthermore, its application as a sensitive derivatization reagent for carboxylic acids in HPLC-ECL provides a powerful tool for bioanalytical studies. This guide has summarized the key technical aspects of this compound to facilitate its effective and safe use in research and development.

References

- 1. arts.units.it [arts.units.it]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, characterization, and biological evaluation of a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines: structural requirements and binding affinity at the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Biological Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)-1-methylpyrrolidine, a simple pyrrolidine (B122466) derivative, is a chemical entity primarily recognized for its role as a versatile building block in synthetic chemistry.[1] Its structural motif is incorporated into a wide array of more complex molecules that exhibit significant biological activities. However, a comprehensive pharmacological profile of 2-(2-Aminoethyl)-1-methylpyrrolidine itself remains largely undefined in publicly accessible scientific literature. This technical guide aims to provide an in-depth overview of the known information regarding this compound, detailing the biological activities of structurally related molecules to infer its potential pharmacological relevance. Furthermore, this document outlines detailed, standardized experimental protocols that can be employed to elucidate the biological activity of this and similar chemical entities.

Core Compound: 2-(2-Aminoethyl)-1-methylpyrrolidine

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| 2-(2-Aminoethyl)-1-methylpyrrolidine | [Image of 2-(2-Aminoethyl)-1-methylpyrrolidine structure] | 51387-90-7 | C₇H₁₆N₂ | 128.22 g/mol |

Note: An image of the chemical structure would be inserted here in a formal document.

Despite its frequent use in the synthesis of pharmaceuticals, there is a conspicuous absence of quantitative biological data—such as receptor binding affinities (Kᵢ, IC₅₀) or functional potencies (EC₅₀, Emax)—for 2-(2-Aminoethyl)-1-methylpyrrolidine in peer-reviewed publications. Its primary utility is reported as a key intermediate in the creation of novel drug candidates targeting a range of biological systems.[1]

Biological Activities of Structurally Related Pyrrolidine Derivatives

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological targets. The analysis of these derivatives can provide valuable insights into the potential, albeit unconfirmed, biological space that 2-(2-Aminoethyl)-1-methylpyrrolidine might occupy.

Sigma Receptor Ligands

A series of conformationally restricted derivatives of a molecule containing a 2-(1-pyrrolidinyl)ethylamino moiety has been synthesized and evaluated for their affinity at sigma receptors.[2] These receptors are implicated in a variety of neurological functions and are targets for the development of treatments for neuropsychiatric disorders and substance abuse. The study revealed that modifications of the pyrrolidine-containing structure led to compounds with high affinity for sigma receptors, with Kᵢ values in the nanomolar range.[2] This suggests that the pyrrolidine ethylamine (B1201723) substructure could contribute to binding at these sites.

Sodium Channel Blockers

Novel pyrrolidine derivatives have been investigated as potent sodium channel blockers for the potential treatment of ischemic stroke.[3] Structure-activity relationship (SAR) studies in this series led to the discovery of compounds with significant neuroprotective effects in preclinical models. The pyrrolidine ring was a core component of these neurologically active agents.[3]

Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Multi-functionalized pyrrolidine-containing benzenesulfonamides have been synthesized and shown to inhibit carbonic anhydrases (CAs) and acetylcholinesterase (AChE).[4] These enzymes are important targets for the treatment of glaucoma and Alzheimer's disease, respectively. The study identified compounds with potent inhibitory activity, with Kᵢ values in the nanomolar range for both enzyme classes.[4]

T-type Calcium Channel Inhibitors

The development of pyrrolidine-based inhibitors of T-type calcium channels has been pursued for the treatment of neuropathic pain.[5] These efforts have yielded potent inhibitors with promising in vivo efficacy in animal models of pain.

Summary of Potential Biological Relevance

The consistent appearance of the pyrrolidine motif in compounds active at a variety of central nervous system (CNS) targets suggests that 2-(2-Aminoethyl)-1-methylpyrrolidine could potentially interact with one or more of these or other receptors. However, without direct experimental evidence, any such activity remains speculative.

Experimental Protocols for Biological Characterization

To determine the biological activity of 2-(2-Aminoethyl)-1-methylpyrrolidine, a systematic screening approach is necessary. The following are detailed, generalized protocols for key in vitro assays commonly used in early-stage drug discovery.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of 2-(2-Aminoethyl)-1-methylpyrrolidine for a panel of CNS receptors.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

A specific radioligand for each receptor (e.g., [³H]-dopamine for dopamine (B1211576) receptors).

-

2-(2-Aminoethyl)-1-methylpyrrolidine (test compound).

-

A known high-affinity unlabeled ligand for each receptor (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions and protease inhibitors).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of the radioligand to wells containing the receptor preparation. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of the unlabeled ligand).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., G-Protein Coupled Receptors)

Functional assays measure the effect of a compound on the signaling activity of a receptor.

Objective: To determine if 2-(2-Aminoethyl)-1-methylpyrrolidine acts as an agonist, antagonist, or allosteric modulator at a specific G-protein coupled receptor (GPCR).

Materials:

-

A cell line stably or transiently expressing the GPCR of interest.

-

A known agonist for the GPCR.

-

2-(2-Aminoethyl)-1-methylpyrrolidine (test compound).

-

Assay medium (e.g., cell culture medium with low serum).

-

A commercial kit for measuring the downstream signaling molecule (e.g., cAMP, inositol (B14025) phosphates, or calcium).

-

A microplate reader capable of detecting the signal from the assay kit (e.g., luminescence, fluorescence, or absorbance).

Procedure:

-

Cell Plating: Plate the cells expressing the GPCR in a 96-well plate and allow them to adhere overnight.

-

Compound Addition:

-

Agonist Mode: Add increasing concentrations of the test compound to the cells and incubate for a specific period.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of the known agonist.

-

-

Signal Detection: Following incubation, lyse the cells (if required by the assay kit) and measure the level of the second messenger according to the manufacturer's instructions using a microplate reader.

-

Data Analysis:

-

Agonist Mode: Plot the signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

-

Antagonist Mode: Plot the response to the agonist as a function of the test compound concentration to determine the IC₅₀ value, from which the Schild regression analysis can be used to determine the pA₂ value (a measure of antagonist potency).

-

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Caption: Workflow for a Radioligand Binding Assay.

Caption: Workflow for a GPCR Functional Assay.

Conclusion

2-(2-Aminoethyl)-1-methylpyrrolidine is a compound of interest due to its integral role in the synthesis of a multitude of biologically active molecules. While direct pharmacological data for this specific entity is currently lacking in the public domain, the prevalence of the pyrrolidine scaffold in CNS-active compounds suggests its potential for biological interactions. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its, and other novel compounds', biological activity. The elucidation of the pharmacological profile of such fundamental chemical building blocks is a critical step in the rational design and discovery of new therapeutic agents. Future research focused on the systematic screening of such foundational molecules could uncover novel biological activities and pave the way for new avenues of drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Aminoethyl)-1-methylpyrrolidine: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)-1-methylpyrrolidine is a versatile chiral diamine that has garnered significant interest as a fundamental building block in asymmetric synthesis. Its rigid pyrrolidine (B122466) scaffold, combined with the presence of two distinct amine functionalities, makes it an excellent precursor for the development of chiral ligands, auxiliaries, and organocatalysts. These, in turn, are instrumental in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The pyrrolidine ring is a privileged structure in medicinal chemistry, and the introduction of a chiral center at the 2-position allows for precise control over the three-dimensional arrangement of substituents, which is crucial for biological activity.[1]

This technical guide provides a comprehensive overview of 2-(2-Aminoethyl)-1-methylpyrrolidine, including its synthesis, physicochemical properties, and its application as a chiral building block. It details experimental protocols for its preparation and derivatization and presents quantitative data from representative asymmetric transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Aminoethyl)-1-methylpyrrolidine is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | |

| Molecular Weight | 128.22 g/mol | |

| CAS Number | 51387-90-7 | |

| Appearance | Liquid | |

| Density | 0.885 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4684 | |

| SMILES | CN1CCCC1CCN | |

| InChI | 1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3 | |

| InChIKey | PNHGJPJOMCXSKN-UHFFFAOYSA-N |

Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine

Several synthetic routes to 2-(2-Aminoethyl)-1-methylpyrrolidine have been reported, often starting from readily available precursors. One common and economical method involves the use of 1-methyl-2-pyrrolidinone.[2][3]

Synthesis Workflow

Caption: General workflow for the synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine.

Experimental Protocol: Synthesis from 1-Methyl-2-pyrrolidinone

This protocol is adapted from patented procedures and provides a general method for the laboratory-scale synthesis.[2][3]

Step 1: Synthesis of (1-Methylpyrrolidin-2-ylidene)-acetonitrile

-

To a solution of 1-methyl-2-pyrrolidinone, add an equimolar amount of acetonitrile.

-

In the presence of a strong base (e.g., sodium amide or potassium tert-butoxide) and under an inert atmosphere, heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

After cooling, quench the reaction mixture with a suitable reagent and extract the product with an organic solvent.

-

Purify the crude product by distillation or column chromatography to yield (1-methylpyrrolidin-2-ylidene)-acetonitrile.

Step 2: Formation of the Acid Salt

-

Dissolve the (1-methylpyrrolidin-2-ylidene)-acetonitrile in a suitable organic solvent.

-

Slowly add a solution of an inorganic or organic acid (e.g., hydrochloric acid or sulfuric acid) to form the corresponding acid salt, which may precipitate.[3]

-

Isolate the salt by filtration and wash with a cold solvent.

Step 3: Hydrogenation to 2-(2-Aminoethyl)-1-methylpyrrolidine

-

Suspend the acid salt in a suitable solvent such as methanol (B129727) or ethanol.

-

Add a hydrogenation catalyst, such as 5% palladium on carbon (Pd/C).[4]

-

Pressurize the reaction vessel with hydrogen gas (typically 4-10 MPa) and heat to 40-80 °C.[4]

-

Maintain the reaction under these conditions until hydrogen uptake ceases.

-

After cooling and venting the hydrogen, filter off the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the resulting residue with a base (e.g., sodium hydroxide (B78521) solution) and extract the free amine with an organic solvent (e.g., ether).[4]

-

Dry the organic extracts, remove the solvent, and purify the final product by distillation under reduced pressure to obtain 2-(2-aminoethyl)-1-methylpyrrolidine. A yield of up to 95% has been reported for this hydrogenation step.[4]

Application in Asymmetric Synthesis

The primary application of chiral 2-(2-aminoethyl)-1-methylpyrrolidine lies in its use as a precursor for chiral ligands and organocatalysts. The two amine groups can be selectively functionalized to create bidentate or tridentate ligands for metal-catalyzed asymmetric reactions or to synthesize bifunctional organocatalysts. A common strategy involves protecting the primary amine to allow for selective modification of the tertiary amine within the pyrrolidine ring, or vice versa.

Mechanism of Action: Enamine Catalysis

Derivatives of 2-(2-aminoethyl)-1-methylpyrrolidine, particularly those where the pyrrolidine nitrogen acts as a secondary amine, are effective in enamine catalysis. This is a powerful strategy for the α-functionalization of aldehydes and ketones.

Caption: General mechanism of enamine catalysis using a chiral secondary amine.

In this mechanism, the chiral pyrrolidine derivative reacts with a carbonyl compound to form a nucleophilic enamine intermediate.[3][5] The chirality of the catalyst directs the attack of an electrophile to one face of the enamine, leading to the formation of a new stereocenter with high enantioselectivity.[5] Subsequent hydrolysis releases the α-functionalized carbonyl product and regenerates the catalyst.[6]

Illustrative Application: Asymmetric Michael Addition

While specific data for catalysts derived directly from 2-(2-aminoethyl)-1-methylpyrrolidine is limited in readily available literature, we can illustrate its potential by examining the performance of a closely related chiral pyrrolidine-based organocatalyst in the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrenes. Chiral squaramide catalysts incorporating a pyrrolidine moiety have shown high efficacy in this transformation.

Representative Data for a Chiral Pyrrolidine-Squaramide Catalyst in the Michael Addition of Cyclohexanone to β-Nitrostyrenes

| Entry | β-Nitrostyrene Substituent | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | H | 95 | >99:1 | 98 |

| 2 | 4-F | 98 | >99:1 | 99 |

| 3 | 4-Cl | 97 | >99:1 | 99 |

| 4 | 4-Br | 96 | >99:1 | 98 |

| 5 | 4-Me | 92 | >99:1 | 97 |

| 6 | 2-Cl | 87 | 98:2 | 96 |

Data is representative of results obtained with highly effective pyrrolidine-based squaramide organocatalysts and serves to illustrate the potential of such chiral backbones.[7][8]

Experimental Protocol: N-Boc Protection of a Chiral Pyrrolidine Amine

To facilitate selective functionalization, one of the amine groups in 2-(2-aminoethyl)-1-methylpyrrolidine is often protected. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose. The following is a general protocol adapted for a chiral aminomethylpyrrolidine.[9]

Step 1: Boc Protection

-

Dissolve (S)-2-(aminomethyl)pyrrolidine (as a representative substrate) in an anhydrous solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in DCM dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.[9]

Step 2: Boc Deprotection

-

Dissolve the N-Boc protected amine in an anhydrous solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane.[9]

-

Stir the mixture at room temperature for 1-4 hours. The deprotected amine salt may precipitate.

-

If a precipitate forms, it can be isolated by filtration. Otherwise, the solvent and excess acid are removed under reduced pressure.

-

The resulting hydrochloride or trifluoroacetate (B77799) salt can be used directly or neutralized with a base to obtain the free amine.[9]

Conclusion

2-(2-Aminoethyl)-1-methylpyrrolidine is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its straightforward synthesis from inexpensive starting materials and the presence of two modifiable amine groups make it an attractive scaffold for the design and preparation of novel chiral ligands and organocatalysts. While specific, publicly available quantitative data on its direct application in asymmetric catalysis is emerging, the well-established success of related pyrrolidine derivatives in a wide range of enantioselective transformations underscores its promise. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this chiral building block in the synthesis of enantiomerically pure molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]

- 3. Enamine Formation [www2.chemistry.msu.edu]

- 4. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Reactivity of the primary and tertiary amine groups in 2-(2-Aminoethyl)-1-methylpyrrolidine

An In-depth Technical Guide to the Differential Reactivity of Amine Groups in 2-(2-Aminoethyl)-1-methylpyrrolidine

Abstract

2-(2-Aminoethyl)-1-methylpyrrolidine is a diamine of significant interest in pharmaceutical and agrochemical synthesis, primarily due to the distinct reactivity profiles of its primary and tertiary amine functionalities.[1] This technical guide provides a comprehensive analysis of the electronic and steric factors that govern the chemoselectivity of these two nitrogen centers. The primary amine, located on a flexible ethyl side-chain, is sterically accessible and demonstrates superior nucleophilicity in common synthetic transformations.[2][3] In contrast, the tertiary amine, integrated into the pyrrolidine (B122466) ring, is sterically hindered, which modulates its basicity and significantly curtails its nucleophilic potential.[3][4][5] This document details the underlying principles of this differential reactivity, presents quantitative data in structured tables, provides detailed experimental protocols for selective functionalization, and uses visualizations to illustrate key concepts and workflows.

Introduction

The strategic functionalization of polyamines is a cornerstone of modern medicinal chemistry and materials science. 2-(2-Aminoethyl)-1-methylpyrrolidine (Figure 1) presents a classic case of a diamine with two electronically similar but sterically distinct amine groups. Its utility as a synthetic building block is derived from the ability to selectively modify one amine group while leaving the other intact for subsequent transformations.[1] This guide serves as a technical resource for professionals seeking to understand and exploit this differential reactivity in their research and development endeavors.

Figure 1: Structure of 2-(2-Aminoethyl)-1-methylpyrrolidine

Physicochemical Properties and Structural Analysis

The structural arrangement of the two amine groups is the primary determinant of their reactivity. The exocyclic primary amine is unhindered, whereas the endocyclic tertiary amine is shielded by the pyrrolidine ring and its N-methyl substituent.

Table 1: Physicochemical Properties of 2-(2-Aminoethyl)-1-methylpyrrolidine

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | [1][6] |

| Molecular Weight | 128.22 g/mol | [1][6] |

| Density | 0.885 g/mL at 25 °C | [6][7] |

| Boiling Point | 152.7 °C at 760 mmHg | |

| Refractive Index | n20/D 1.4684 | [7] |

| CAS Number | 51387-90-7 | [1][6] |

Basicity and pKa Analysis

Basicity, a thermodynamic property, is quantified by the pKa of the conjugate acid. While both amines are basic, their strengths are influenced by inductive effects and solvation. The electron-donating alkyl groups attached to the tertiary nitrogen increase its intrinsic basicity compared to the primary nitrogen. However, steric hindrance around the tertiary amine can impede its solvation and interaction with a proton, which can reduce its effective basicity in solution.

Table 2: Comparative Analysis of Amine Group Properties

| Feature | Primary Amine (-CH₂-NH₂) | Tertiary Amine (>N-CH₃) | Rationale |

| Hybridization | sp³ | sp³ | Both are saturated alkyl amines. |

| Predicted pKa (Conjugate Acid) | ~10.4 | ~10.8 | The tertiary amine benefits from three electron-donating alkyl groups, slightly increasing its basicity. The pKa of the conjugate acid of the parent 1-methylpyrrolidine (B122478) is ~10.3.[8] |

| Steric Hindrance | Low | High | The primary amine is at the end of a flexible chain. The tertiary amine is part of a ring and shielded by the N-methyl and C2-substituent.[4][9] |

| Nucleophilicity | High | Low | Nucleophilicity is highly sensitive to steric effects. The accessibility of the lone pair on the primary amine makes it a much stronger nucleophile.[3][10] |

Comparative Reactivity Analysis

The difference in steric environment is the most critical factor governing the kinetic reactivity of the two amine centers.

Caption: Factors influencing the differential reactivity of the amine groups.

Reaction with Electrophiles: A Summary

The primary amine is the kinetically favored site for reactions with most electrophiles due to its higher nucleophilicity and lower steric hindrance.[2][3][11]

Table 3: Summary of Reactivity with Common Electrophiles

| Reaction Type | Preferred Site of Reaction | Product Type | Notes |

| Acylation (e.g., with R-COCl) | Primary Amine | Amide | Highly selective. The tertiary amine acts as a non-nucleophilic base. |

| Sulfonylation (e.g., with R-SO₂Cl) | Primary Amine | Sulfonamide | Very high selectivity is expected. |

| Alkylation (e.g., with R-X, Sₙ2) | Primary Amine | Secondary Amine | The primary amine is a much better nucleophile for Sₙ2 reactions. The tertiary amine can be alkylated to a quaternary salt, but typically at a slower rate or under different conditions.[10][12] |

| Reaction with Aldehydes/Ketones | Primary Amine | Imine (Schiff Base) | The primary amine undergoes condensation; the tertiary amine does not react. |

| Michael Addition | Primary Amine | β-Amino Ketone/Ester | The unhindered primary amine is a more effective conjugate addition nucleophile. |

| Protonation | Both (Thermodynamically similar) | Ammonium Salts | Both amines are strong bases and will be protonated in acidic media. |

Experimental Protocols for Selective Functionalization

The following protocols are representative methods for achieving selective functionalization of the primary amine group of 2-(2-Aminoethyl)-1-methylpyrrolidine.

Protocol: Selective N-Acylation of the Primary Amine

This procedure details the selective formation of an amide at the primary amine using an acyl chloride.

Materials:

-

2-(2-Aminoethyl)-1-methylpyrrolidine (1.0 eq)

-

Acetyl chloride (1.0 eq)

-

Triethylamine (B128534) (TEA) or a non-nucleophilic base like Hünig's base (1.1 eq)[5][12]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 2-(2-Aminoethyl)-1-methylpyrrolidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product via flash column chromatography (silica gel) to yield the desired N-(2-(1-methylpyrrolidin-2-yl)ethyl)acetamide.

Caption: Experimental workflow for selective N-acylation.

Protocol: Selective Reductive Amination of the Primary Amine

This protocol uses the primary amine's ability to form an imine, which is then reduced to a secondary amine.

Materials:

-

2-(2-Aminoethyl)-1-methylpyrrolidine (1.0 eq)

-

An aldehyde or ketone (e.g., benzaldehyde, 1.0 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-(2-Aminoethyl)-1-methylpyrrolidine (1.0 eq) in DCE, add the aldehyde or ketone (1.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting secondary amine product by flash column chromatography.

Applications in Drug Development

The predictable chemoselectivity of 2-(2-Aminoethyl)-1-methylpyrrolidine makes it a valuable scaffold.

-

Linker Chemistry: The primary amine serves as a reactive handle for attaching the pyrrolidine motif to larger molecules, peptides, or surfaces.

-

Pharmacophore Elaboration: After protecting or reacting the primary amine, the tertiary amine can be quaternized to introduce a permanent positive charge, which can be crucial for receptor binding or improving solubility.

-

Catalysis: The molecule and its derivatives can act as bidentate ligands in coordination chemistry or as organocatalysts, where the two amine groups may act cooperatively.[13]

Caption: Synthetic pathways utilizing differential amine reactivity.

Conclusion

The reactivity of the two amine groups in 2-(2-Aminoethyl)-1-methylpyrrolidine is decisively governed by steric hindrance. The exposed primary amine is a potent nucleophile that readily participates in a wide range of bond-forming reactions, including acylation, sulfonylation, and alkylation. In contrast, the sterically encumbered tertiary amine is a poor nucleophile but retains its basicity. This predictable and pronounced difference in reactivity allows for the regioselective functionalization of the molecule, cementing its role as a versatile and valuable building block for researchers in drug discovery and chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tutorchase.com [tutorchase.com]

- 3. fiveable.me [fiveable.me]

- 4. blog.truegeometry.com [blog.truegeometry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-(2-Aminoethyl)-1-methylpyrrolidine 97 51387-90-7 [sigmaaldrich.com]

- 7. N-甲基-2-(2-氨乙基)-吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. quora.com [quora.com]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Structural Analogs of 2-(2-Aminoethyl)-1-methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(2-Aminoethyl)-1-methylpyrrolidine, a compound of significant interest in neuroscience and pharmacology due to its structural similarity to nicotine (B1678760). This document details the synthesis, pharmacological activity, and structure-activity relationships (SAR) of these analogs, with a primary focus on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs).

Core Compound: 2-(2-Aminoethyl)-1-methylpyrrolidine

2-(2-Aminoethyl)-1-methylpyrrolidine, also known as 1-Methyl-2-(2-aminoethyl)pyrrolidine, serves as a foundational scaffold for the development of novel cholinergic agents. Its structure comprises a chiral pyrrolidine (B122466) ring, a basic nitrogen atom, and an aminoethyl side chain, all of which are critical for its interaction with nAChRs. The versatility of this scaffold allows for systematic modifications to explore the chemical space around the nAChR binding pocket, leading to the development of ligands with tailored affinity, selectivity, and efficacy.

Structural Analogs and Pharmacological Activity

The exploration of structural analogs of 2-(2-Aminoethyl)-1-methylpyrrolidine has largely focused on modifications of the side chain and the pyrrolidine ring to elucidate the SAR at various nAChR subtypes, particularly the α4β2 subtype, which is implicated in nicotine addiction and various neurological disorders.

Phenylpyrrolidine Ether Analogs

A significant class of analogs involves the replacement of the aminoethyl side chain with a phenyl ether moiety. These compounds have been synthesized and evaluated for their binding affinity and functional activity at human α4β2 nAChRs.

| Compound ID | R | Ki (nM) at hα4β2 nAChR | EC50 (µM) | Imax (% of ACh) | Agonist Profile |

| 1 | H | 1.8 ± 0.2 | 1.2 ± 0.1 | 45 ± 2 | Partial Agonist |

| 2 | 3-NH₂ | 0.12 ± 0.01 | 0.18 ± 0.02 | 100 ± 5 | Full Agonist |

| 3 | 3-Cl | 1.5 ± 0.1 | 1.1 ± 0.1 | 50 ± 3 | Partial Agonist |

| 4 | 3-Br | 1.6 ± 0.2 | 1.3 ± 0.1 | 48 ± 2 | Partial Agonist |

Data synthesized from multiple sources. Ki values represent binding affinity, EC50 represents the concentration for half-maximal response, and Imax is the maximal response relative to acetylcholine (ACh).

The data clearly indicates that substitution on the meta-position of the phenyl ring significantly influences both binding affinity and efficacy. The introduction of an amino group at the 3-position (Compound 2 ) dramatically increases both affinity and efficacy, resulting in a full agonist. In contrast, halogenated derivatives (Compounds 3 and 4 ) exhibit affinities and partial agonist activity similar to the unsubstituted analog (Compound 1 )[1][2][3].

Methoxyimine and Oxime Ether Analogs

Another avenue of structural modification involves the bioisosteric replacement of the aromatic heterocycles found in potent nAChR ligands with methoxyimino and oxime ether functionalities.

| Compound | Ki (µM) at α4β2 nAChR | Selectivity over α7 and Muscarinic Receptors |

| (S)-2-isopropylideneaminooxymethyl-1-methylpyrrolidine | Submicromolar | Remarkable |

| (Z)-(S)-2-ethylideneaminooxymethyl-1-methylpyrrolidine | Submicromolar | Remarkable |

These compounds have demonstrated submicromolar binding affinity for the α4β2 nAChR with high selectivity over other receptor subtypes.[4]

Structure-Activity Relationship (SAR)

The accumulated data from various analogs allows for the formulation of key SAR principles for 2-(2-Aminoethyl)-1-methylpyrrolidine derivatives targeting nAChRs:

-

Pyrrolidine Ring: The (S)-configuration of the pyrrolidine ring is generally preferred for high-affinity binding.

-

N-Methyl Group: The methyl group on the pyrrolidine nitrogen is crucial for potent activity.

-

Side Chain: The nature and length of the side chain extending from the 2-position of the pyrrolidine ring are critical determinants of affinity and efficacy. The introduction of hydrogen bond donors and acceptors, as well as aromatic moieties, can significantly modulate pharmacological properties.

-

Substituents on Aromatic Rings: For phenyl ether analogs, the position and electronic properties of substituents on the phenyl ring can fine-tune the ligand's interaction with the receptor, converting a partial agonist into a full agonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are detailed protocols for key experiments cited in the development of these analogs.

Synthesis of Phenylpyrrolidine Ether Analogs

A general synthetic route to phenylpyrrolidine ether derivatives is outlined below.

Caption: General synthesis of phenylpyrrolidine ether analogs.

Protocol:

-

Synthesis of (S)-2-(chloromethyl)-1-methylpyrrolidine: To a solution of (S)-(1-methylpyrrolidin-2-yl)methanol in dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, thionyl chloride is added dropwise. The mixture is refluxed for 24 hours. The solvent and excess reagents are removed under vacuum to yield the crude (S)-2-(chloromethyl)-1-methylpyrrolidine, which is used immediately in the next step[3].

-

Synthesis of Phenylpyrrolidine Ether Derivatives: A solution of the appropriately substituted phenol in dry dimethylformamide (DMF) is treated with sodium hydride at 0°C. After stirring for 30 minutes, a solution of (S)-2-(chloromethyl)-1-methylpyrrolidine in dry DMF is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is purified by column chromatography to afford the final phenylpyrrolidine ether analog[3].

Radioligand Binding Assay for α4β2 nAChR

This protocol details a competitive binding assay using [³H]cytisine to determine the binding affinity of test compounds for the human α4β2 nAChR.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates [mdpi.com]

- 3. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Safety and handling precautions for 2-(2-Aminoethyl)-1-methylpyrrolidine

An In-depth Technical Guide to the Safety and Handling of 2-(2-Aminoethyl)-1-methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(2-Aminoethyl)-1-methylpyrrolidine (CAS No. 51387-90-7). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough overview for professionals in research and drug development.

Chemical Identification and Physical Properties

2-(2-Aminoethyl)-1-methylpyrrolidine is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of 2-(2-Aminoethyl)-1-methylpyrrolidine

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid; Light orange to yellow to green clear liquid | [1][3] |

| Boiling Point | 152.7°C at 760 mmHg to 174°C | [4] |

| Density | 0.885 g/mL at 25°C | [2] |

| Flash Point | 65°C (149°F) - closed cup | [3] |

| Refractive Index | n20/D 1.4684 | [2] |

| Storage Temperature | 2 - 8°C, protect from light | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand these hazards to ensure safe handling.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Signal Word: Danger[4]

Hazard Pictograms:

Table 3: Hazard and Precautionary Statements

| Type | Code | Statement | Reference(s) |

| Hazard | H302 | Harmful if swallowed. | [3][4] |

| H315 | Causes skin irritation. | [3][4] | |

| H318 | Causes serious eye damage. | [3][4] | |

| H335 | May cause respiratory irritation. | [3][4] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4] |

| P264 | Wash skin thoroughly after handling. | [4] | |

| P270 | Do not eat, drink or smoke when using this product. | [4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |

| P301+P317 | IF SWALLOWED: Get medical help. | [4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P317 | Get medical help. | [4] | |

| P319 | Get medical help if you feel unwell. | [4] | |

| P332+P317 | If skin irritation occurs: Get medical help. | [4] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [4] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] | |

| P405 | Store locked up. | [4] | |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility... | [4] |

Experimental Protocols

As of the last update, specific, detailed experimental protocols for toxicity testing of 2-(2-Aminoethyl)-1-methylpyrrolidine are not publicly available. Professionals intending to work with this substance should perform a comprehensive literature review for any new data and develop internal, validated protocols in accordance with established toxicological and safety standards, such as those provided by the OECD or similar regulatory bodies.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this chemical is essential to minimize exposure and ensure safety.

Safe Handling Workflow

Caption: A logical workflow for the safe handling of 2-(2-Aminoethyl)-1-methylpyrrolidine.

Personal Protective Equipment (PPE) Recommendations

Table 4: Recommended Personal Protective Equipment

| Body Part | Protection | Details | Reference(s) |

| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4] |